molecular formula C11H24 B1670053 3-Methyldecane CAS No. 13151-34-3

3-Methyldecane

Cat. No. B1670053
CAS RN: 13151-34-3
M. Wt: 156.31 g/mol
InChI Key: JJRUZTXRDDMYGM-NSHDSACASA-N
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Description

3-Methyldecane is an alkane that is decane in which the two methylene hydrogens at position 3 have been replaced by a methyl group . It has a molecular formula of C11H24 and an average mass of 156.308 Da .


Synthesis Analysis

3-Methyldecane can be synthesized through the Fischer–Tropsch synthesis (FTS) process . In this process, branched hydrocarbons like 3-Methyldecane are formed through the incorporation of propene into the growing chain .


Molecular Structure Analysis

The molecular structure of 3-Methyldecane is well-defined . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3-Methyldecane is a liquid with a pungent acrid odor . It has a molecular weight of 156.3083 . The boiling point is 188.10 °C at 760.00 mm Hg . It is soluble in water at 0.2971 mg/L at 25 °C .

Scientific Research Applications

Chemoenzymatic Synthesis

The application of 3-Methyldecane can be observed in chemoenzymatic synthesis processes. For example, the enantiomerically pure forms of (R)- and (S)-2-methyldecan-1-ol have been prepared using transesterification processes. This is significant for the synthesis of various organic compounds, highlighting the role of 3-Methyldecane derivatives in chemical synthesis (Ferraboschi, Grisenti, Manzocchi, & Santaniello, 1992).

Photoionization Studies

Methyl compounds, including derivatives of 3-Methyldecane, have been extensively studied in the field of photochemistry. These studies have used various light sources to investigate their ionization behavior, crucial for understanding molecular interactions under different light conditions (Das, Sharma, & Vatsa, 2017).

Ethical Considerations in Research

While not directly related to 3-Methyldecane, the principles of ethical research, known as the "3 Rs" (Replacement, Reduction, Refinement), are critical in scientific research involving animal models. These principles guide researchers to minimize animal use and promote humane experimental techniques, which can be relevant in studies involving 3-Methyldecane (Ferdowsian & Beck, 2011).

Pheromone Research

Compounds like 5-methyldecane, related to 3-Methyldecane, have been identified and synthesized for studies in pheromone research. This highlights the potential role of methyldecane derivatives in understanding animal behavior and communication (Zeeck, Hardege, Bartels-Hardege, & Wesselmann, 1990).

Synthesis in Green Chemistry

The role of 3-Methyldecane derivatives in green chemistry is exemplified by its involvement in the synthesis of (3-Methoxycarbonyl)coumarin. This showcases the application of 3-Methyldecane derivatives in environmentally friendly chemical processes (Verdía, Santamarta, & Tojo, 2017).

Inhibition Studies in Biochemistry

3-Methyladenine, a compound related to 3-Methyldecane, has been used as an inhibitor in biochemical studies, particularly in the context of autophagy. This highlights the relevance of methylated compounds in cellular and molecular biology research (Zhang et al., 2014).

Exploration of Fungal Volatile Compounds

Studies on 3-Methylfuran, a compoundrelated to 3-Methyldecane, have assessed its biologic properties and potential health effects. This kind of research is crucial for understanding the impact of such volatile organic compounds on human health, especially in the context of airway diseases (Wålinder et al., 2005).

Dual Role in Autophagy Modulation

Further exploring the role of 3-Methyladenine, studies have shown its dual role in autophagy, impacting both induction and inhibition. This demonstrates the complex interactions of methyl compounds in cellular processes and underscores the importance of their study in cell biology (Wu et al., 2010).

Effects on Metabolism

The impact of 3-Methyladenine on metabolism, including its role in promoting glycogen breakdown and affecting various metabolic pathways, is another area of research. This underscores the broader implications of methyl compounds in biological systems (Caro et al., 1988).

Implementation of Ethical Research Principles

The implementation of the "3 Rs" in animal research, including in studies involving 3-Methyldecane, is a significant area of focus. This research informs best practices in animal welfare and scientific methodology, ensuring ethical and effective research approaches (Lewis, 2019).

Safety And Hazards

3-Methyldecane may cause irritation and have anesthetic effects such as drowsiness, dizziness, and headache . It is classified as not hazardous according to the GHS classification .

properties

IUPAC Name

3-methyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-4-6-7-8-9-10-11(3)5-2/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRUZTXRDDMYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871213
Record name 3-Methyldecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with a pungent acrid odor; [Chem Service MSDS]
Record name 3-Methyldecane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

3-Methyldecane

CAS RN

13151-34-3
Record name Decane, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
388
Citations
T Suzuki - Agricultural and Biological Chemistry, 1980 - Taylor & Francis
… As shown in Table I, ECL value of main product was 10.400, and the value of carbon number minus ECL (II - ECL) was 0.600, which was duplicate of of that of 3-methyldecane (0.310 x …
Number of citations: 145 www.tandfonline.com
JH Kim, JY Cha, TS Shin, SS Chun - Preventive Nutrition and Food …, 2018 - ncbi.nlm.nih.gov
… The main components of the FT samples were 3-methyldecane (10.48%), 2,2,4,6,6-… 3-Methyldecane, which was the highest compound in fermented tea, was reported as the …
Number of citations: 6 www.ncbi.nlm.nih.gov
UJ Meierhenrich, MJ Nguyen, B Barbier… - Chirality: The …, 2003 - Wiley Online Library
… Gas chromatogram of resolved hydrocarbon enantiomers 3-methylheptane, 4-methyloctane, 3-methyloctane, 4-methylnonane, 3-methylnonane, and 3-methyldecane separated on a …
Number of citations: 44 onlinelibrary.wiley.com
J Weitkamp - … & Engineering Chemistry Product Research and …, 1982 - ACS Publications
… n-undecane is one-half compared to that of 3-methyldecane. (ii) Rates of formation increase … each other with a slight preference of 3-methyldecane. Table III gives the distributions of the …
Number of citations: 300 pubs.acs.org
M D'Auria, R Racioppi, V Velluzzi - Journal of chromatographic …, 2008 - academic.oup.com
Gas chromatographic (GC) analysis in solution and head space solid-phaes microextraction (SPME)-GC analysis of a sample of crude oil gave different results. The SPME technique …
Number of citations: 20 academic.oup.com
PGG Lydial, GC Abraham - Journal of Drug Delivery and …, 2022 - jddtonline.info
The popularly known Kazharchi Kai (Tamil), Caesalpinia bonduc L.(Fam: Caesalpiniaceae) is a traditional medicinal plant widely distributed in India which finds use as a therapeutic in …
Number of citations: 3 jddtonline.info
T Suzuki - Agricultural and Biological Chemistry, 1981 - academic.oup.com
… ECL was 0.600, which was double that of 3methyldecane. … For example, 3methyldecane was prepared as follows: Grignard … ation using Pt02 catalyst and yielded 3-methyldecane. …
Number of citations: 59 academic.oup.com
RC Prince, C Haitmanek, CC Lee - Chemosphere, 2008 - Elsevier
We describe the primary aerobic biodegradation of a B20 fuel (20% soybean fatty acid methyl esters, 80% petroleum diesel) by unacclimated inocula from a rainwater detention pond. …
Number of citations: 106 www.sciencedirect.com
SD Gregg, JL Campbell, JW Fisher… - Biomedical …, 2007 - Wiley Online Library
Jet Propellant‐8 (JP‐8) has been responsible for the majority of reported chemical exposures by the US Department of Defense. Concerns related to human exposure to JP‐8 are …
ML Huber, BL Smith, LS Ott, TJ Bruno - Energy & Fuels, 2008 - ACS Publications
… One possible explanation is due to inadequacies in the representation of the constituent pure fluids, especially 2,6-dimethyloctane and 3-methyldecane. The data situation for these two …
Number of citations: 198 pubs.acs.org

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